2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
5-HT(1A) Receptor Occupancy and Novel Drug Development
The study by Rabiner et al. (2002) focuses on the 5-HT(1A) receptors, which are implicated in anxiety and depression. The research demonstrates that high occupancy of the human brain 5-HT(1A) receptor can be achieved with minimal acute side effects, indicating potential applications in the treatment of anxiety and mood disorders through novel drug development (Rabiner et al., 2002).
Orexin Receptor Antagonism for Insomnia Treatment
Renzulli et al. (2011) detail the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist under development for treating insomnia. The study highlights the importance of understanding drug metabolism and excretion in developing effective treatments for sleep disorders (Renzulli et al., 2011).
Antipsychotic Potential and Prepulse Inhibition
Lombardo et al. (2009) explore the antipsychotic potential of ST2472 in prepulse inhibition (PPI) tests, highlighting its significance in evaluating novel antipsychotic drugs. This research adds to the understanding of how new compounds can be assessed for their therapeutic value in psychiatric conditions (Lombardo et al., 2009).
Anxiolytic-like Effects Through Benzodiazepine and Nicotinic Pathways
Brito et al. (2017) study a new compound, demonstrating anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways without altering mnemonic activity. This research provides insights into the design and synthesis of compounds with potential anxiolytic applications (Brito et al., 2017).
Sigma Receptor Scintigraphy in Breast Cancer
Caveliers et al. (2002) investigate the use of P-(123)I-MBA for visualizing primary breast tumors, emphasizing the role of sigma receptors in cancer cell overexpression. This study suggests new diagnostic avenues for identifying and understanding breast cancer (Caveliers et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been reported to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other physiological processes.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its targets (dopamine and serotonin receptors) and modulate their activity . This could lead to changes in the levels of these neurotransmitters in the brain, thereby affecting various physiological processes.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it might impact the dopaminergic and serotonergic pathways . These pathways are involved in a variety of functions, including mood regulation, sleep, and appetite.
Pharmacokinetics
A structurally similar compound was evaluated for drug likeness according to lipinski’s rule of five (ro5), which provides a guideline for the likelihood of a compound to become an orally active drug in humans .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it might lead to changes in the levels of dopamine and serotonin in the brain, potentially affecting mood, sleep, and appetite .
Propiedades
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-24-14-6-4-8-16-17(14)21-19(26-16)23-11-9-22(10-12-23)18-20-13-5-2-3-7-15(13)25-18/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIKGMMXQXBQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.